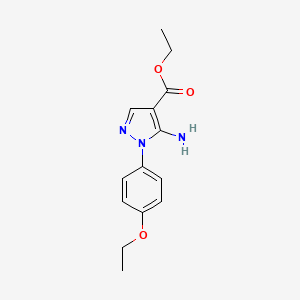

ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-19-11-7-5-10(6-8-11)17-13(15)12(9-16-17)14(18)20-4-2/h5-9H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOYXLBODVTBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out in the presence of various catalysts and solvents. For example, a one-pot, multicomponent protocol using alumina–silica-supported manganese dioxide as a recyclable catalyst in water has been reported . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ethoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs):

- The 4-nitrophenyl (NO₂) and 4-fluorophenyl (F) derivatives exhibit higher polarity due to EWGs, which may increase melting points (e.g., 153–154°C for the 4-F analog) and reduce solubility in nonpolar solvents .

- The 4-chloro-2-nitrophenyl variant (Cl and NO₂) demonstrates enhanced hydrogen-bonding capacity, as evidenced by crystallographic studies . Electron-Donating Groups (EDGs):

- The 4-ethoxyphenyl (OCH₂CH₃) and 4-methylphenyl (CH₃) groups improve solubility in organic solvents due to their hydrophobic character. The ethoxy group may also participate in hydrogen bonding via the ether oxygen .

Biological Activity Antibiotic Adjuvants: The 4-fluorophenyl derivative enhances antibiotic efficacy against multidrug-resistant Acinetobacter baumannii, likely due to improved membrane penetration from the small, electronegative fluorine atom . Kinase Inhibition: The 4-methylphenyl analog is reported as a protein kinase inhibitor, with the methyl group providing steric bulk that may optimize binding to hydrophobic enzyme pockets . Antineoplastic Potential: Derivatives with 7-methoxyquinolin-4-yl substituents (synthesized via similar routes) show activity against cancer cell lines, suggesting that the ethoxyphenyl variant could be explored for analogous applications .

Synthetic Routes

- Condensation Reactions: Many analogs are synthesized via condensation of hydrazine derivatives with ethoxymethylene intermediates (e.g., triethyl orthoformate) under reflux conditions .

- Alkylation: The 4-ethoxyphenyl group may be introduced using alkyl halides (e.g., iodoethane) in the presence of K₂CO₃ and DMF .

Crystallographic and Hydrogen-Bonding Patterns The 4-chloro-2-nitrophenyl derivative forms a robust hydrogen-bonding network (N–H···O and C–H···O interactions), stabilizing its crystal lattice . Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate exhibits intermolecular N–H···O bonds involving the sulfonamide group, highlighting the role of substituents in molecular packing .

Biological Activity

Ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 30829-69-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article summarizes the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C14H17N3O3

- Molecular Weight : 275.30 g/mol

- CAS Number : 30829-69-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Time-Kill Assays : These assays confirmed bactericidal effects, with the compound effectively reducing bacterial counts over time .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies focusing on different cancer cell lines.

Research Highlights:

- Cell Lines Tested : The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).

- Inhibition Rates : Significant inhibition of cell proliferation was observed, with growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells, indicating promising anticancer properties without notable toxicity to normal fibroblasts .

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells |

|---|---|---|

| HepG2 | 54.25 | Low |

| HeLa | 38.44 | Low |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented, and this compound is no exception.

Observations:

- Mechanism : The compound potentially inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Comparison with Other Derivatives : It has shown comparable efficacy to other known anti-inflammatory agents in various assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish biological efficacy.

Notable Modifications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, pyrazole carboxylates are typically prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with arylhydrazines under reflux in ethanol or acetic acid . Modifications to the 4-ethoxyphenyl group may require tailored coupling agents (e.g., DMF-DMA for cyclization) and controlled pH conditions during hydrolysis to preserve the ester functionality . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DCE/HFIP mixtures) to enhance yields .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography confirms the molecular geometry, including dihedral angles between the pyrazole ring and substituents (e.g., 4-ethoxyphenyl group). Crystallographic data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 is standard .

- Spectroscopy :

- ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ ~5.5 ppm, ethoxy CH₂ at δ ~1.3–4.0 ppm) and confirms substitution patterns .

- IR spectroscopy detects functional groups (ester C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- Elemental analysis verifies purity (>98%) .

Q. What are the key reactivity profiles of the ester and amino groups in this compound?

- Methodological Answer :

- The ester group undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acids, which are intermediates for amide coupling . Acidic conditions (HCl/THF) may lead to decarboxylation .

- The 5-amino group participates in nucleophilic reactions, such as acylation with anhydrides (e.g., acetic anhydride) or thiourea formation with CS₂ . Reactivity can be modulated using protecting groups (e.g., Boc) to prevent side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound, such as decarboxylative N-alkylation?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and intermediates. For example, Ru-catalyzed decarboxylative coupling involves a radical pathway, with spin density analysis confirming electron transfer from the pyrazole nitrogen .

- Reaction path searches using quantum chemical software (e.g., Gaussian 16) identify low-energy pathways, while solvent effects are modeled via COSMO-RS .

Q. What strategies resolve contradictions in spectral or crystallographic data for structurally similar pyrazole derivatives?

- Methodological Answer :

- Multi-technique validation : For conflicting NMR shifts (e.g., NH₂ protons in DMSO vs. CDCl₃), cross-validate with IR and mass spectrometry .

- Crystallographic refinement : Use disorder modeling (e.g., PART instructions in SHELXL) to address electron density mismatches in flexible ethoxy groups .

- Dynamic NMR at variable temperatures can resolve rotational barriers in substituents causing spectral overlap .

Q. How do substituent variations (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) impact biological activity or material properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare anti-inflammatory or analgesic activity via in vitro assays (e.g., COX-2 inhibition). For example, 4-ethoxyphenyl derivatives may enhance lipophilicity (logP ~2.5), improving membrane permeability compared to polar 4-fluorophenyl analogs .

- Thermogravimetric analysis (TGA) assesses thermal stability differences; electron-donating groups (e.g., ethoxy) increase decomposition temperatures by ~20°C compared to electron-withdrawing substituents .

Q. What advanced catalytic systems are effective for functionalizing the pyrazole core while preserving the amino and ester groups?

- Methodological Answer :

- Photoredox catalysis (e.g., [Ru(dtbbpy)₃]²⁺) enables C–H functionalization under mild conditions, avoiding ester hydrolysis .

- Palladium/NHC catalysts facilitate Suzuki-Miyaura coupling at the 1-position without affecting the 5-amino group, using arylboronic acids and Pd(OAc)₂ in DMF/H₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.